![molecular formula C16H24N2O4 B2402653 tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate CAS No. 331627-28-2](/img/structure/B2402653.png)
tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate
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Overview
Description
Tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate, also known as tert-butyl benzyloxycarbamate, is a protected hydroxylamine . It is an N-alkyl-N-benzyloxy carbamate .
Molecular Structure Analysis
The molecular formula of tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate is C16H24N2O4 . The InChI code is 1S/C16H24N2O4/c1-11(21-10-12-8-6-5-7-9-12)13(14(17)19)18-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H2,17,19)(H,18,20) .Chemical Reactions Analysis
Tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate is known to participate in C-N cross coupling reactions . It also participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .Physical And Chemical Properties Analysis
Tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate is a powder . The storage temperature is room temperature .Scientific Research Applications
Agrochemical Industry
- Beyond the pharmaceutical realm, tert-butyl N-(benzyloxy)carbamate finds its niche in the agrochemical industry . Its unique chemical properties contribute to the formulation of advanced crop protection agents . These agents help safeguard crops, enhance agricultural productivity, and mitigate pest damage .
Biological Studies
- tert-Butyl N-(benzyloxy)carbamate has been investigated for its effects on voltage-gated sodium channels . It selectively enhances slow inactivation of these channels and regulates the collapse response mediator protein 2 (CRMP2) . Such studies provide insights into cellular processes and potential therapeutic targets.
Safety and Hazards
Tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety precautions include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Mode of Action
It is known that the compound is a protected hydroxylamine . Protected hydroxylamines are often used in organic synthesis due to their ability to participate in various reactions, such as C-N cross-coupling reactions . They can also undergo facile intramolecular cyclization with various carbon nucleophiles to afford functionalized cyclic hydroxamic acids .
Biochemical Pathways
It’s known that protected hydroxylamines, like this compound, can participate in various biochemical reactions and potentially affect multiple pathways .
Result of Action
It’s known that protected hydroxylamines, like this compound, can participate in various biochemical reactions, potentially leading to various molecular and cellular effects .
Action Environment
It’s known that the compound should be handled in a well-ventilated place and stored in a dry environment .
properties
IUPAC Name |
tert-butyl N-(1-amino-1-oxo-3-phenylmethoxybutan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-11(21-10-12-8-6-5-7-9-12)13(14(17)19)18-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H2,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFYTKZXDSNICX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate |
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